molecular formula C7H6N2O5 B1206616 2,6-Dinitro-p-cresol CAS No. 609-93-8

2,6-Dinitro-p-cresol

Cat. No.: B1206616
CAS No.: 609-93-8
M. Wt: 198.13 g/mol
InChI Key: HOYRZHJJAHRMLL-UHFFFAOYSA-N
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Description

It is a yellow solid that is only slightly soluble in water . This compound is known for its use as a pesticide and herbicide, and it has been studied for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dinitro-p-cresol is synthesized by the direct dinitration of p-cresol in a dilute sulfuric acid solution. The process involves the careful addition of nitric acid to p-cresol, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar method. The reaction is conducted under controlled conditions to ensure the safety and efficiency of the process. The product is then purified through recrystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dinitro-p-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction of this compound typically involves the conversion of nitro groups to amino groups.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of nitro groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.

    Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.

Major Products Formed:

Scientific Research Applications

2,6-Dinitro-p-cresol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its effects on biological systems, particularly its role as an uncoupler of oxidative phosphorylation.

    Medicine: Research is conducted on its potential therapeutic applications and toxicological effects.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals

Comparison with Similar Compounds

    2,4-Dinitrophenol: Another uncoupler of oxidative phosphorylation, used historically as a weight loss agent.

    4,6-Dinitro-o-cresol: Similar in structure but differs in the position of nitro groups, used as a pesticide.

    2,6-Dinitrophenol: Lacks the methyl group present in 2,6-dinitro-p-cresol

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its dual nitro groups and methyl group confer distinct properties compared to other dinitrophenols, making it valuable in specific industrial and research applications .

Properties

IUPAC Name

4-methyl-2,6-dinitrophenol
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InChI

InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3
Source PubChem
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InChI Key

HOYRZHJJAHRMLL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
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DSSTOX Substance ID

DTXSID9027239
Record name 4-Methyl-2,6-dinitrophenol
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Molecular Weight

198.13 g/mol
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Physical Description

Light yellow to yellow solid; [HSDB] Deep yellow flakes; [MSDSonline]
Record name 4-Methyl-2,6-dinitrophenol
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Solubility

Insoluble in water, Soluble in alcohol, ether, benzene
Record name 4-METHYL-2,6-DINITROPHENOL
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Vapor Pressure

0.00000548 [mmHg]
Record name 4-Methyl-2,6-dinitrophenol
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Color/Form

Yellow needles from ether or petroleum ether, Light yellow crystalline solid

CAS No.

609-93-8
Record name 2,6-Dinitro-p-cresol
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Melting Point

85 °C
Record name 4-METHYL-2,6-DINITROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,6-Dinitro-p-cresol interact with biological systems and what are the downstream effects?

A1: this compound (DNPC) acts as a thyroid hormone disrupting chemical (THDC). [] It binds to transthyretin (TTR), a protein responsible for transporting thyroid hormones throughout the body. [] This interaction can interfere with the normal transport and function of thyroid hormones, potentially leading to various disruptions in the endocrine system. []

Q2: Can you describe the structural characteristics of this compound?

A2: this compound has the molecular formula C7H6N2O5. [] Its molecular weight is 210.14 g/mol. [] While the provided research doesn't delve into specific spectroscopic data for DNPC, it does highlight the determination of its crystal structure when complexed with human TTR. [, ] This structural information provides insights into the molecular interactions between DNPC and its target protein.

Q3: Is this compound used as a polymerization inhibitor, and if so, how does it compare to other inhibitors?

A3: While not a primary focus of the provided research, this compound is mentioned as a less effective styrene polymerization inhibitor compared to other options like 2,4-dinitrophenol and true inhibitors. [] The research suggests that synergistic combinations of inhibitors, such as true inhibitors with 2,4-dinitrophenol or 2-sec-butyl-4,6-dinitrophenol, offer more efficient inhibition strategies. []

Q4: What is the environmental impact of this compound, and are there strategies to mitigate it?

A4: The research highlights that DNPC degrades through processes like direct photolysis and reactions with OH radicals in aqueous environments. [] The rate of degradation varies depending on factors like pH and the presence of other chemicals. [] While specific mitigation strategies are not discussed in detail, understanding its degradation pathways is crucial for assessing its environmental persistence and potential risks.

Q5: What analytical techniques are commonly used to study this compound?

A5: Various analytical techniques are employed to study DNPC. These include:

  • Spectrophotometry: Utilized for quantifying DNPC in various matrices, often coupled with multivariate calibration techniques like partial least squares (PLS) for complex samples containing hydrocarbons. [, ]
  • Laser photolysis/long-path laser absorption (LP-LPLA): Employed to investigate the kinetics and mechanisms of DNPC reactions with radicals like NO3 in aqueous solutions. []
  • X-ray crystallography: Crucial for determining the three-dimensional structure of DNPC and understanding its binding interactions with target proteins like TTR. [, ]

Q6: Has computational chemistry been applied in the study of this compound?

A6: Yes, the research indicates the use of structure-based virtual screening (VS) protocols to identify potential THDCs, including DNPC, that bind to TTR. [] This computational approach utilizes structural information of the target protein to screen large libraries of compounds and predict their binding affinities. [] Such in silico methods accelerate the discovery of novel TTR binders and contribute to a better understanding of thyroid disruption mechanisms.

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